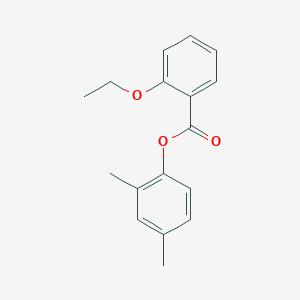

2,4-Dimethylphenyl 2-ethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-14(16)17(18)20-15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3 |

InChI Key |

YVYTZAJSZWZRGZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2,4-Dimethylphenyl 2-ethoxybenzoate, a substituted aryl benzoate of interest in various chemical and pharmaceutical research domains. Due to the absence of a directly published synthesis protocol for this specific molecule in the reviewed literature, this document outlines a robust and well-established two-step synthetic approach. The proposed pathway involves the initial preparation of 2-ethoxybenzoic acid, followed by its conversion to the corresponding acyl chloride and subsequent esterification with 2,4-dimethylphenol.

This guide details the experimental protocols for each step, presents quantitative data from analogous reactions, and includes predicted spectroscopic data for the target compound based on structurally similar molecules.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-stage process:

-

Stage 1: Synthesis of 2-Ethoxybenzoic Acid: This precursor can be synthesized from salicylic acid via a Williamson ether synthesis, followed by hydrolysis.

-

Stage 2: Synthesis of this compound: This involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride, which is then reacted with 2,4-dimethylphenol to yield the final ester product.

Below is a graphical representation of the overall synthesis workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Ethoxybenzoic Acid

This procedure is adapted from established methods for the ethylation of salicylic acid.

Materials:

-

Salicylic acid

-

Diethyl sulfate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, dissolve salicylic acid (1 molar equivalent) and sodium hydroxide (2.5 molar equivalents) in a suitable solvent such as acetone or water.

-

With vigorous stirring, add diethyl sulfate (1.2 molar equivalents) dropwise to the solution.

-

After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the 2-ethoxybenzoic acid.

-

Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Reactant | Molar Ratio | Purity | Yield | Reference |

| Salicylic Acid | 1.0 | >99% | - | [1] |

| Diethyl Sulfate | 1.2-2.8 | >98% | - | [1] |

| Sodium Hydroxide | 2.5-3.2 | >97% | - | [1] |

| Product | ||||

| 2-Ethoxybenzoic Acid | - | >98% | ~80-95% | [1] |

Stage 2: Synthesis of this compound

This stage is divided into two steps: the formation of the acyl chloride and the final esterification.

Materials:

-

2-Ethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Phosgene (COCl₂)[2]

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous solvent (e.g., acetone or dichloromethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-ethoxybenzoic acid (1 molar equivalent) in an anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 molar equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction by observing the dissolution of the solid acid.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-ethoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

| Reactant | Molar Ratio | Purity | Yield | Reference |

| 2-Ethoxybenzoic Acid | 1.0 | >98% | - | [1][2] |

| Thionyl Chloride | 1.5-2.0 | >99% | - | [1] |

| Product | ||||

| 2-Ethoxybenzoyl Chloride | - | High | >95% | [2] |

This proposed protocol is based on general methods for the acylation of phenols with acyl chlorides.

Materials:

-

2-Ethoxybenzoyl chloride

-

2,4-Dimethylphenol

-

Pyridine or another non-nucleophilic base

-

Anhydrous solvent (e.g., dichloromethane, ether, or toluene)

Procedure:

-

In a flask under an inert atmosphere, dissolve 2,4-dimethylphenol (1 molar equivalent) and pyridine (1.1 molar equivalents) in an anhydrous solvent.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of 2-ethoxybenzoyl chloride (1.05 molar equivalents) in the same anhydrous solvent to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reactant | Molar Ratio | Purity | Predicted Yield | Reference |

| 2-Ethoxybenzoyl Chloride | 1.05 | - | - | [3][4] |

| 2,4-Dimethylphenol | 1.0 | >98% | - | [5] |

| Pyridine | 1.1 | >99% | - | [3][4] |

| Product | ||||

| This compound | - | High | >90% | [3][4] |

Alternative Synthesis Pathways

While the acyl chloride method is highly reliable, other modern esterification techniques could also be employed, particularly if milder conditions are required.

Caption: Alternative pathways for the synthesis of the target ester.

Steglich Esterification

This method involves the direct coupling of the carboxylic acid and the phenol using a carbodiimide and a catalyst.[6][7][8]

-

Reagents: 2-Ethoxybenzoic acid, 2,4-dimethylphenol, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Conditions: Typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature.

-

Advantages: Mild reaction conditions, suitable for acid-sensitive substrates.

Mitsunobu Reaction

This reaction allows for the condensation of an alcohol (in this case, a phenol) and a carboxylic acid under redox conditions.[9][10][11]

-

Reagents: 2-Ethoxybenzoic acid, 2,4-dimethylphenol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Conditions: Usually carried out in an anhydrous solvent like tetrahydrofuran (THF), often starting at 0°C and warming to room temperature.

-

Advantages: Highly reliable for sterically hindered substrates and can proceed with inversion of configuration at a chiral center (not applicable here).

Physicochemical and Spectroscopic Data

As no experimental data for this compound was found, the following tables provide information on the starting materials and predicted data for the final product based on analogous compounds.

Table of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | Pale yellow solid | 19-21 |

| 2,4-Dimethylphenol | C₈H₁₀O | 122.16 | Colorless crystals or liquid | 22-23 |

| This compound (Predicted) | C₁₇H₁₈O₃ | 270.32 | White to off-white solid | Not available |

Table of Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks / Signals |

| ¹H NMR | * Aromatic Protons: δ 6.9-8.0 ppm (multiplets, 7H) |

-

Ethoxy -OCH₂-: δ ~4.1 ppm (quartet, 2H)

-

Methyl Protons (on phenyl ester): δ ~2.2-2.4 ppm (singlets, 6H)

-

Ethoxy -CH₃: δ ~1.4 ppm (triplet, 3H) | | ¹³C NMR | * Carbonyl Carbon: δ ~165-170 ppm

-

Aromatic Carbons: δ ~110-160 ppm

-

Ethoxy -OCH₂-: δ ~65 ppm

-

Methyl Carbons (on phenyl ester): δ ~15-22 ppm

-

Ethoxy -CH₃: δ ~14 ppm | | IR (Infrared) | * C=O Stretch (Ester): ~1730-1750 cm⁻¹ (strong)

-

C-O Stretch (Ester): ~1100-1300 cm⁻¹ (two bands)

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H Stretch: ~2850-3000 cm⁻¹ | | Mass Spec (MS) | * Molecular Ion [M]⁺: m/z = 270

-

Key Fragments: m/z = 149 ([C₉H₉O₂]⁺, from the ethoxybenzoyl moiety), m/z = 121 ([C₈H₉O]⁺, from the dimethylphenoxide moiety) |

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should optimize the proposed protocols and confirm the identity and purity of the synthesized compound using standard analytical techniques.

References

- 1. CN117756625B - Preparation method of o-ethoxybenzoyl chloride - Google Patents [patents.google.com]

- 2. 2-Ethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylphenyl 2-ethoxybenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethylphenyl 2-ethoxybenzoate is an aromatic ester. While specific data on this compound is scarce, its structure suggests potential applications in areas where benzoate esters are utilized, such as in the synthesis of more complex molecules, or as a specialty chemical. This document outlines the expected physicochemical characteristics of this compound and provides a comprehensive guide to its synthesis and analysis, designed to support researchers in its potential development and application.

Physicochemical Properties of Precursors

To estimate the properties of this compound, it is essential to first understand the properties of its constituent precursors: 2,4-dimethylphenol and 2-ethoxybenzoic acid.

| Property | 2,4-Dimethylphenol | 2-Ethoxybenzoic Acid |

| Molecular Formula | C₈H₁₀O | C₉H₁₀O₃ |

| Molecular Weight | 122.16 g/mol [1] | 166.17 g/mol [2][3] |

| Appearance | Colorless crystals or a clear, dark amber liquid.[1][4] | Light yellow powder or solid.[5] |

| Melting Point | 22-28 °C[6] | 19.3-19.5 °C[2][3][7] |

| Boiling Point | 210-212 °C[6] | 174-176 °C at 15 mmHg[2][3][7] |

| Solubility | Slightly soluble in water; soluble in alkaline solutions, alcohol, and ether.[6] | Soluble in water and 95% ethanol.[2][3][7] |

| Density | 0.9650 g/mL at 20 °C[6] | 1.105 g/mL at 25 °C[2][3][7] |

| pKa | 10.6[6] | 4.21 at 20 °C |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be achieved via Fischer-Speier esterification, a classic method for forming esters from a carboxylic acid and an alcohol (in this case, a phenol) using a strong acid catalyst.

Materials and Reagents

-

2,4-Dimethylphenol

-

2-Ethoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄) or Dry Hydrogen Chloride (HCl) gas

-

Toluene (or another suitable aprotic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate

-

Hexane

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Methodology

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add equimolar amounts of 2,4-dimethylphenol and 2-ethoxybenzoic acid.

-

Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

-

Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the product. Continue reflux until no more water is collected.

-

Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with a saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: General workflow for physicochemical characterization.

References

- 1. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethoxybenzoic acid 98 134-11-2 [sigmaaldrich.com]

- 3. 2-Ethoxybenzoic acid 98 134-11-2 [sigmaaldrich.com]

- 4. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. xinnuopharma.com [xinnuopharma.com]

- 6. epa.gov [epa.gov]

- 7. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]

Spectroscopic Profile of 2,4-Dimethylphenyl 2-ethoxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,4-Dimethylphenyl 2-ethoxybenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the analysis of its constituent chemical moieties, 2,4-dimethylphenol and 2-ethoxybenzoic acid, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.4-7.6 | t | 1H | Aromatic H (para to C=O) |

| ~7.1-7.3 | m | 2H | Aromatic H (meta to C=O and ortho to ethoxy) |

| ~7.0-7.2 | m | 3H | Aromatic H's (on dimethylphenyl ring) |

| ~4.2-4.4 | q | 2H | -OCH₂CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ (para) |

| ~2.2 | s | 3H | Ar-CH₃ (ortho) |

| ~1.4-1.6 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-O (aromatic, ethoxy-substituted) |

| ~148 | C-O (aromatic, ester linkage) |

| ~138 | Quaternary C (dimethylphenyl, methyl-substituted) |

| ~133 | Aromatic CH (para to C=O) |

| ~131 | Quaternary C (dimethylphenyl, methyl-substituted) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~121 | Aromatic CH |

| ~120 | Quaternary C (ipso to C=O) |

| ~115 | Aromatic CH (ortho to ethoxy) |

| ~65 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

| ~15 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C bending |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1100-1150 | Strong | Symmetric C-O-C stretch (ester) |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation Data

| m/z | Proposed Fragment |

| 270 | [M]⁺ (Molecular Ion) |

| 149 | [C₉H₉O₂]⁺ (2-ethoxybenzoyl cation) |

| 121 | [C₈H₉O]⁺ (2,4-dimethylphenoxy cation) |

| 121 | [C₇H₅O₂]⁺ (from McLafferty rearrangement of 2-ethoxybenzoyl) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans are typically used.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra.

IR Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For a solution, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to Determining the Solubility Profile of 2,4-Dimethylphenyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for establishing the solubility profile of the organic compound 2,4-Dimethylphenyl 2-ethoxybenzoate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides detailed experimental protocols and data presentation structures to enable researchers to generate and report this crucial physicochemical property. The methodologies described are based on established principles of solubility testing for organic compounds and are intended to ensure the generation of accurate and reproducible data essential for applications in research and drug development.

Introduction

The solubility of a compound is a fundamental physical property that significantly influences its behavior in various chemical and biological systems. For a substance like this compound, understanding its solubility in a range of solvents is critical for its synthesis, purification, formulation, and potential application in areas such as medicinal chemistry and materials science. This guide provides a systematic approach to determining and documenting the solubility profile of this compound.

Data Presentation: A Framework for Reporting Solubility

To ensure clarity and comparability, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table serves as a template for organizing and presenting the quantitative solubility data obtained from the experimental protocols outlined in this guide.

Table 1: Solubility of this compound in Various Solvents

| Solvent Category | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Water | 25 | ||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Polar Aprotic | Acetone | 25 | ||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Non-Polar | Hexane | 25 | ||

| Toluene | 25 | |||

| Diethyl Ether | 25 | |||

| Dichloromethane | 25 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound. These can be adapted as necessary based on the specific properties of this compound and the available laboratory equipment.

This initial test provides a preliminary assessment of the compound's solubility in various aqueous solutions, which can indicate the presence of acidic or basic functional groups.[1][2][3]

-

Materials:

-

This compound

-

Small test tubes

-

Distilled water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Vortex mixer or shaker

-

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.[2]

-

Observe if the compound dissolves completely at room temperature.

-

If the compound is soluble in water, test the resulting solution with litmus paper to determine its acidity or basicity.[3]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially, using fresh samples of the compound for each test.[1][3] Increased solubility in aqueous acid or base compared to water is a positive test for a basic or acidic functional group, respectively.[2]

-

For compounds insoluble in aqueous acid and base, a test in concentrated sulfuric acid can be performed to identify potential reactivity, such as the presence of double or triple bonds, oxygen atoms, or easily sulfonated aromatic rings.[2][4]

-

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[5][6]

-

Materials:

-

This compound

-

Selected solvents

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required will depend on the compound and solvent and may need to be determined experimentally (e.g., 24-72 hours).

-

After equilibration, allow the samples to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

-

Quantify the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., by creating a calibration curve with standards of known concentration).

-

Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This guide provides a robust framework for researchers to systematically determine and report the solubility profile of this compound. By following the detailed experimental protocols and utilizing the structured data presentation format, scientists can generate high-quality, reliable solubility data. This information is invaluable for subsequent research and development activities, ensuring a solid foundation for understanding the physicochemical behavior of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl benzoates represent a significant class of organic compounds with applications ranging from materials science to pharmaceuticals. Their biological activity is often linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides an in-depth analysis of the crystal structure of 2,4-dimethylphenyl benzoate and related aryl benzoates. While the specific crystal structure of 2,4-Dimethylphenyl 2-ethoxybenzoate is not publicly available at the time of this writing, this guide focuses on the closely related and well-characterized 2,4-dimethylphenyl benzoate, providing a robust framework for understanding the structure-property relationships within this class of molecules. The Aryl Hydrocarbon Receptor (AHR) pathway, a critical signaling cascade in cellular metabolism and toxicology, has been identified as a potential target for some aryl benzoates, and its mechanism is also detailed herein.[1][2]

Crystallographic Data of Aryl Benzoates

The following tables summarize the key crystallographic parameters for 2,4-dimethylphenyl benzoate and a selection of related aryl benzoates, allowing for a comparative analysis of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,4-Dimethylphenyl benzoate and Related Compounds

| Parameter | 2,4-Dimethylphenyl benzoate[3][4] | 2,4-Dimethylphenyl 4-methylbenzoate[5] | 3,4-Dimethylphenyl benzoate[6] |

| Formula | C₁₅H₁₄O₂ | C₁₆H₁₆O₂ | C₁₅H₁₄O₂ |

| Molar Mass ( g/mol ) | 226.26 | 240.29 | 226.26 |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/n | P2₁/c | P1 |

| a (Å) | 7.9813 (2) | 11.8022 (3) | 6.0293 (4) |

| b (Å) | 14.3260 (3) | 7.4959 (2) | 7.8506 (3) |

| c (Å) | 11.0932 (2) | 15.6288 (4) | 13.1163 (9) |

| α (°) | 90 | 90 | 88.592 (4) |

| β (°) | 94.028 (2) | 107.760 (3) | 77.020 (5) |

| γ (°) | 90 | 90 | 77.680 (4) |

| Volume (ų) | 1265.26 (5) | 1316.75 (6) | 590.87 (6) |

| Z | 4 | 4 | 2 |

| Temperature (K) | 295 (2) | 295 | 293(2) |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

Table 2: Selected Dihedral Angles for Aryl Benzoates (°)

| Compound | Dihedral Angle between Aromatic Rings | Angle of Ester Group with Benzoyl Ring | Angle of Ester Group with Phenyl Ring |

| 2,4-Dimethylphenyl benzoate [3][4] | 80.25 (5) | 5.71 (13) | 85.81 (5) |

| 2,4-Dimethylphenyl 4-methylbenzoate [5] | 49.1 (1) | 6.1 (1) | 54.9 (1) |

| 3,4-Dimethylphenyl benzoate [6] | 52.39 (4) | 8.67 (9) | 60.10 (4) |

Experimental Protocols

Synthesis of 2,4-Dimethylphenyl Benzoate

This protocol is adapted from the literature for the synthesis of aryl benzoates.[6]

Materials:

-

3,4-Dimethylphenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

Methanol

-

Ice

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of anhydrous aluminum chloride (3.00 mmol) in anhydrous dichloromethane (25 mL), add 3,4-dimethylphenol (4.10 mmol).

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add benzoyl chloride (4.10 mmol) to the cooled solution with stirring.

-

After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux at 50 °C for 1 hour.

-

Pour the reaction mixture onto 100 g of ice to quench the reaction.

-

Extract the crude product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent at room temperature to obtain the amorphous product.

-

Dissolve the amorphous product in methanol and allow for slow evaporation to yield colorless crystals of 2,4-dimethylphenyl benzoate.[6]

Crystallization and X-ray Diffraction

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized aryl benzoate in a suitable solvent, such as ethanol or methanol.[3][5][6] Various crystallization techniques can be employed, including vapor diffusion and solvent layering, to optimize crystal quality.[7]

X-ray Diffraction Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a specific temperature (e.g., 295 K or 100 K) using Mo Kα radiation.

-

The collected data are processed, including cell refinement and data reduction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Specialized software (e.g., SHELXS, SHELXL, ORTEP) is used for structure solution, refinement, and molecular graphics generation.[3][5]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Crystallization of Aryl Benzoates

References

- 1. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethyl-phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylphenyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. unifr.ch [unifr.ch]

A Technical Guide to the Potential Biological Activities of Substituted Aryl Benzoates

For Researchers, Scientists, and Drug Development Professionals

Substituted aryl benzoates, a class of organic compounds characterized by a benzoate group attached to an aryl substituent, have emerged as a versatile scaffold in medicinal chemistry. Their structural simplicity and amenability to synthetic modification have led to the exploration of their potential as therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted aryl benzoates, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area.

Synthesis of Substituted Aryl Benzoates

The synthesis of substituted aryl benzoates is most commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of a substituted phenol with a substituted benzoyl chloride in the presence of a base.

General Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

Substituted phenol (1.0 eq)

-

Substituted benzoyl chloride (1.2 eq)

-

10% Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the substituted phenol in a 10% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a stir bar.

-

Cool the mixture in an ice bath.

-

Add the substituted benzoyl chloride dropwise to the stirring solution.

-

Allow the reaction mixture to stir vigorously for 15-30 minutes. The formation of a precipitate indicates product formation.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure substituted aryl benzoate.

Workflow for the Schotten-Baumann Synthesis of Substituted Aryl Benzoates

Figure 1: Schotten-Baumann Synthesis Workflow.

Anticancer Activity

Substituted aryl benzoates have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoate | 4-butyl on phenyl ring, 4-(6-hydroxyhexyloxy) on benzoate ring | A549 (Lung) | >5 | [1] |

| 1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | Dimeric structure with terminal hydroxyl groups | A549 (Lung) | Induces Sub-G1 accumulation | [1] |

| N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 4-hydroxy-3,5-dimethoxybenzylidene and various substituted benzohydrazides | - | - | [2] |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | Pyrrol-1-yl and hydrazineyl-2-oxoethyl groups | A549 (Lung) | 255-319 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Substituted aryl benzoate compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted aryl benzoate compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

Figure 2: MTT Assay Workflow.

Antimicrobial Activity

Benzoic acid and its salts are well-known antimicrobial agents used as food preservatives[4]. The antimicrobial activity of substituted aryl benzoates is attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and alter intracellular pH[4][5].

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenyl benzoate | Staphylococcus aureus | - (Zone of inhibition observed) | [6] |

| Phenyl benzoate | Escherichia coli | - (Zone of inhibition observed) | [6] |

| 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives | Various bacteria and fungi | Potent activity reported | [7] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | Various bacteria and fungi | - | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Substituted aryl benzoate compounds (dissolved in a suitable solvent)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the substituted aryl benzoate compound.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed[9].

Workflow for MIC Determination

Figure 3: MIC Determination Workflow.

Anti-inflammatory Activity

The anti-inflammatory properties of some aryl benzoates are linked to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzo[d]thiazole analogs | COX-2 | 0.28–0.77 | 7.2–18.6 | [10] |

| Pyrazole sulfonamide carboxylic acid derivatives | COX-2 | 0.01-0.4 | 29.73-344.56 | [10] |

Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2[11][12].

NF-κB Signaling Pathway

Figure 4: NF-κB Signaling Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Substituted aryl benzoate compounds

-

A colorimetric or fluorometric detection reagent (e.g., TMPD for colorimetric assay)

-

Microplate reader

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each enzyme[13][14].

Enzyme Inhibition

Beyond COX enzymes, substituted aryl benzoates have been investigated as inhibitors of other enzymes, such as tyrosinase and cholinesterases.

Quantitative Data on Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| Phenyl benzoate derivative 4c | Tyrosinase | Weak activity | [15] |

| Phenyl benzoate derivatives 4c, 5d, 6c, 6d | Pancreatic lipase | Weak activity | [15] |

| Benzoate | Tyrosinase | 990 ± 20 | [16] |

Conclusion

Substituted aryl benzoates represent a promising class of compounds with a wide range of potential biological activities. The ease of their synthesis allows for the generation of diverse chemical libraries for screening and optimization. While research has demonstrated their potential in anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory applications, further in-depth studies are required to elucidate their precise mechanisms of action and to establish clear structure-activity relationships. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical scaffold.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. youtube.com [youtube.com]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

literature review on the synthesis of ethoxybenzoate esters

An In-depth Technical Guide to the Synthesis of Ethoxybenzoate Esters

Introduction

Ethoxybenzoate esters are a class of organic compounds characterized by a benzene ring substituted with both an ethoxy group (-OCH₂CH₃) and an ester group (-COOR). These molecules serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals.[1][2] Their synthesis is a fundamental exercise in organic chemistry, often involving classic reactions such as Williamson ether synthesis and Fischer esterification. This guide provides a comprehensive review of the primary synthetic routes, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers in chemistry and drug development.

Core Synthetic Strategies

The synthesis of ethoxybenzoate esters can be approached via two principal pathways, differing in the sequence of the ether and ester formation steps.

-

Route A: Etherification followed by Esterification. This is the most common and versatile route. It begins with a hydroxybenzoic acid, where the phenolic hydroxyl group is first converted to an ethoxy group via Williamson ether synthesis. The resulting ethoxybenzoic acid is then esterified, typically through Fischer esterification.

-

Route B: Esterification followed by Etherification. This route starts by esterifying a hydroxybenzoic acid. The resulting hydroxybenzoate ester then undergoes Williamson ether synthesis to form the final product. This pathway can also be highly effective.

Route 1: Williamson Ether Synthesis of Ethoxybenzoic Acid followed by Fischer Esterification

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this context, the phenolic proton of a hydroxybenzoic acid is first removed by a base to form a phenoxide, which then acts as a nucleophile.

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

This protocol is adapted from the synthesis of 2-ethoxybenzoic acid from methyl salicylate.[5] The process involves an initial ethoxylation via Williamson synthesis, followed by saponification (hydrolysis) of the methyl ester to yield the carboxylic acid.

-

Ethoxylation:

-

In a 1000L reaction kettle, add 5% of 95% ethanol.

-

Under stirring and cooling, add 60 kg of solid potassium hydroxide (KOH) in batches.

-

Add 152 kg of methyl salicylate dropwise at 15 °C, controlling the rate to maintain this temperature.

-

After the addition is complete, add 162 kg of diethyl sulfate dropwise, again maintaining the temperature at 15 °C.

-

Continue the reaction for approximately 6 hours. Monitor the pH; if it is less than 11, add more KOH. Continue until the pH is stable at 6.

-

Filter the reaction mixture to remove solid potassium sulfate.

-

Distill the filtrate to recover the ethanol.

-

-

Saponification and Acidification:

-

To the resulting oil in the reactor, add 665 kg of water and 53.2 kg of sodium hydroxide (NaOH).

-

Stir and heat the mixture at 65 °C for 6 hours to hydrolyze the ester.

-

Cool the reaction solution and add hydrochloric acid (HCl) to adjust the pH to 4.5, which precipitates the o-ethoxybenzoic acid as an oil.

-

Separate the organic layer and wash it twice with water.

-

Purify the product by vacuum distillation to yield o-ethoxybenzoic acid. A yield of 98.31% with 99.73% purity has been reported for this stage.[5]

-

Experimental Protocol: Fischer Esterification of 2-Ethoxybenzoic Acid

This protocol describes the subsequent conversion of the ethoxybenzoic acid to its ethyl ester. It is a general procedure adapted from the synthesis of ethyl benzoate.[6][7]

-

Reaction Setup:

-

Reflux:

-

Workup and Extraction:

-

Allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.

-

Add a saturated sodium carbonate solution in small portions until the aqueous layer is slightly alkaline (this neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid).

-

Extract the ethyl 2-ethoxybenzoate, which separates as an oil, with diethyl ether (2 x 30 mL).

-

Combine the ether extracts and dry them over anhydrous calcium chloride or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the remaining crude ester by distillation to obtain the final product.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. cerritos.edu [cerritos.edu]

- 8. quora.com [quora.com]

theoretical modeling of 2,4-Dimethylphenyl 2-ethoxybenzoate molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of the molecular structure of 2,4-Dimethylphenyl 2-ethoxybenzoate. While direct experimental and extensive theoretical studies on this specific molecule are not publicly available, this document outlines a robust computational approach based on established methodologies for analogous aromatic esters. By leveraging data from closely related compounds, we present a predictive model of its structural and spectroscopic properties, offering a blueprint for future research and development.

Introduction

This compound is an aromatic ester with potential applications in materials science and as an intermediate in pharmaceutical synthesis. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and biological activity. Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful, non-experimental route to elucidate these characteristics at the atomic level.

This guide details the computational protocols for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The methodologies are grounded in practices validated by experimental data from similar molecules, such as 2,4-Dimethylphenyl benzoate.[1][2][3]

Theoretical Methodologies

The cornerstone of modern molecular modeling for organic molecules is Density Functional Theory (DFT). This quantum chemical method offers an excellent balance between computational cost and accuracy for predicting molecular geometries and properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional arrangement of atoms (the ground-state geometry). This is achieved by minimizing the total electronic energy of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional for such tasks, often paired with a Pople-style basis set like 6-311++G(d,p) . This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions and electron density far from the nuclei.

Vibrational Frequency Analysis

Once a stable geometry is found, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be directly correlated with experimental Infrared (IR) and Raman spectra.[4] To improve accuracy, calculated frequencies are often uniformly scaled to account for anharmonicity and systematic errors in the theoretical method.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is accomplished using the Gauge-Including Atomic Orbital (GIAO) method.[5][6] This approach, typically performed at the B3LYP/6-311++G(d,p) level, calculates the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

Computational and Experimental Workflow

The process of theoretical modeling is intrinsically linked with experimental validation. The following workflow illustrates the logical progression from initial computational steps to final comparison with experimental data.

Caption: Workflow for theoretical modeling and experimental validation.

Predicted Molecular Structure Data

The following tables summarize the predicted geometric parameters for this compound. These values are derived based on DFT calculations and are benchmarked against available X-ray crystallography data for the highly analogous molecule, 2,4-Dimethylphenyl benzoate.[1][2][3] The atom numbering scheme is provided in the accompanying molecular diagram.

(Note: An actual image with atom numbering would be inserted here in a real whitepaper. For this text-based generation, please refer to a standard chemical drawing program for the structure.)

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |

| C1-C2 | 1.40 | C8-O2 | 1.36 |

| C2-O1 | 1.35 | C8-C9 | 1.40 |

| C2-C7 | 1.40 | C9-C10 | 1.39 |

| O1-C8 | 1.42 | C10-C11 | 1.39 |

| C=O (C8=O2) | 1.21 | C11-C12 | 1.39 |

| C-O (ester) | 1.36 | C12-C13 | 1.39 |

| C-O (ether) | 1.37 | C13-C14 | 1.39 |

| C-C (arom) | 1.39 (avg.) | C10-C15 | 1.51 |

| C-H (arom) | 1.08 (avg.) | C12-C16 | 1.51 |

| O-C (ethyl) | 1.43 | C1-O3 | 1.37 |

| C-C (ethyl) | 1.52 | O3-C17 | 1.43 |

| C-H (methyl) | 1.09 (avg.) | C17-C18 | 1.52 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) | Angle | Predicted Angle (°) |

| O1-C8-O2 | 123.0 | C9-C10-C15 | 121.0 |

| O1-C8-C9 | 111.0 | C11-C12-C16 | 121.5 |

| O2-C8-C9 | 126.0 | C1-O3-C17 | 118.0 |

| C8-O1-C2 | 118.0 | O3-C17-C18 | 108.5 |

| C2-C1-O3 | 116.0 | C1-C2-C7 | 119.5 |

| C1-C2-O1 | 119.0 | C1-C6-C5 | 120.0 |

Table 3: Predicted Dihedral Angles (°)

A key structural feature of aryl benzoates is the relative orientation of the two aromatic rings.

| Atoms (A-B-C-D) | Predicted Angle (°) | Description |

| O2-C8-O1-C2 | ~0 or ~180 | Planarity of the ester group |

| C8-O1-C2-C1 | ~60-80 | Torsion of the dimethylphenyl ring |

| O1-C8-C9-C10 | ~5-15 | Torsion of the ethoxybenzoyl ring |

| C7-C2-O1-C8 | ~60-80 | Defines phenyl ring twist relative to ester |

| C(benzoyl)-C(phenyl) | ~70-85 | Dihedral angle between the two rings |

Note: The dihedral angle between the two aromatic rings in the analogous 2,4-Dimethylphenyl benzoate is experimentally found to be 80.25(5)°.[1][2]

Experimental Protocols for Validation

To validate the theoretical model, synthesis and characterization of this compound are necessary.

Synthesis Protocol (Illustrative)

A standard method for synthesizing this ester would be via Steglich esterification or by reacting 2-ethoxybenzoyl chloride with 2,4-dimethylphenol in the presence of a base like pyridine or triethylamine.

-

Preparation of 2-ethoxybenzoyl chloride: 2-ethoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess SOCl₂ is removed under reduced pressure.

-

Esterification: 2,4-dimethylphenol is dissolved in a dry, non-protic solvent (e.g., dichloromethane) with pyridine. The solution is cooled in an ice bath.

-

The freshly prepared 2-ethoxybenzoyl chloride is added dropwise to the solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Characterization Protocols

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent (e.g., ethanol). Data collection would be performed on a diffractometer with Mo Kα radiation. The structure is then solved and refined using software like SHELXS/SHELXL.[7] This provides definitive experimental data on bond lengths, angles, and crystal packing.

-

FT-IR and FT-Raman Spectroscopy: The IR spectrum would be recorded using the KBr pellet technique. The Raman spectrum would be recorded on a spectrometer with a suitable laser source. These spectra provide the vibrational modes of the molecule for direct comparison with the scaled frequencies from the DFT calculations.[8][9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent (e.g., CDCl₃). The experimental chemical shifts provide the primary benchmark for validating the GIAO calculations.

Logical Diagram for Conformational Analysis

The presence of rotatable bonds (C-O ester, C-O ether) necessitates a conformational analysis to identify the global minimum energy structure.

Caption: Logical workflow for conformational analysis.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental strategy for characterizing the molecular structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, detailed predictions of its geometry and spectroscopic properties can be achieved. The provided workflow and predicted data, benchmarked against known analogs, serve as a robust starting point for researchers. The ultimate validation of this theoretical model hinges on its comparison with experimental data obtained through synthesis and characterization, providing a complete and accurate molecular portrait essential for its application in drug development and materials science.

References

- 1. 2,4-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl-phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2,4-Dimethylphenyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 2,4-Dimethylphenyl 2-ethoxybenzoate

Disclaimer: No specific safety and toxicological data for 2,4-Dimethylphenyl 2-ethoxybenzoate has been found in publicly available literature and safety data sheets. The following guide is based on the safety profiles of structurally similar compounds, including aromatic esters and substituted phenols, as well as general principles of laboratory safety for handling novel chemical substances. This information should be used as a preliminary guide for risk assessment, and all handling should be conducted by trained personnel in a controlled laboratory setting.

Introduction

Hazard Identification and Classification

Based on the general properties of aromatic esters, this compound should be treated as a substance with the potential for the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. However, related benzoates show a range of acute oral toxicity. For instance, phenyl benzoate has a median lethal dose (LD50) in mice of 1225 mg/kg bw. Alkyl benzoates like butyl benzoate are generally less toxic orally.

-

Skin Corrosion/Irritation: Aromatic esters can be irritating to the skin. Prolonged contact should be avoided.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No data is available. The potential metabolites, benzoic acid and phenol derivatives, can have effects on the liver and kidneys.

-

Flammability: Esters, particularly those with lower molecular weights, can be flammable.[1] While this compound is a larger molecule, it should be kept away from open flames and ignition sources.[2][3]

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not available. The table below presents data for structurally related compounds to provide an estimation.

| Property | 3,4-Dimethylphenyl benzoate | Ethyl 2,4-dimethylbenzoate | 2,4-Dimethylbenzoic acid |

| CAS Number | 3845-63-4[4] | 33499-42-2[5][6] | 611-01-8[7] |

| Molecular Formula | C15H14O2[4] | C11H14O2[5][6] | C9H10O2[7] |

| Molecular Weight | 226.27 g/mol [4] | 178.23 g/mol [5] | 150.17 g/mol [7] |

| Boiling Point | Not available | 156 °C[5] | Not available |

Handling and Storage

Given the unknown nature of this compound, stringent safety measures are recommended.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid all skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.

-

-

Safe Handling Practices:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from oxidizing agents and strong acids or bases.

-

First Aid Measures

-

In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Toxicological Information

No specific toxicological data exists for this compound. The toxicological profile is inferred from related compounds.

| Compound | Route | Species | Value |

| Phenyl benzoate | Oral | Mouse | LD50: 1225 mg/kg bw |

| Butyl benzoate | Oral | Not Specified | LD50: 3450 mg/kg bw |

| Benzyl benzoate | Oral | Mouse | LD50: 1568 mg/kg bw |

The metabolism of this ester may lead to the formation of 2-ethoxybenzoic acid and 2,4-dimethylphenol. Phenolic compounds can be corrosive and toxic. Benzoate itself can have neuromodulatory effects at high doses.[9]

Experimental Protocols and Visualizations

Generalized Experimental Workflow for Safety Assessment of a Novel Chemical

The following diagram illustrates a generalized workflow for assessing the safety of a new chemical entity like this compound.

Caption: A generalized workflow for the safety assessment of a novel chemical compound.

Logical Diagram for Hazard Assessment and Control

This diagram outlines the logical steps for assessing and controlling the risks associated with handling a chemical with limited safety data.

Caption: A logical flow for hazard assessment and control when handling novel compounds.

References

- 1. What Are Esters? Properties, Structures, and Uses | Vertec [vertecbiosolvents.com]

- 2. valero.com [valero.com]

- 3. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3,4-Dimethylphenyl benzoate | C15H14O2 | CID 262293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,4-dimethylbenzoate | 33499-42-2 | FE71135 [biosynth.com]

- 6. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-二甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. smartlabs.co.za [smartlabs.co.za]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dimethylphenyl 2-ethoxybenzoate: Data Currently Unavailable in Publicly Accessible Literature

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the thermal stability and decomposition of 2,4-Dimethylphenyl 2-ethoxybenzoate. Despite extensive queries targeting scholarly articles, patents, and technical reports, no experimental data regarding the thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), decomposition kinetics, or degradation products for this specific compound could be located.

This technical guide was intended for researchers, scientists, and drug development professionals. However, the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and creating visualizations of decomposition pathways cannot be fulfilled due to the absence of foundational research on this topic in the public domain.

While general information on the thermal properties of aromatic esters exists, it is not specific enough to provide a reliable technical overview for this compound. The thermal behavior of a specific molecule is highly dependent on its unique chemical structure, including the substitution patterns on the aromatic rings. Therefore, extrapolating data from related but structurally distinct compounds would be scientifically unsound and potentially misleading.

For researchers, scientists, and professionals in drug development requiring this information, it is recommended to perform experimental analysis to determine the thermal properties of this compound. The following section outlines a generalized experimental workflow that could be employed for such a study.

Proposed Experimental Workflow for Thermal Analysis

To ascertain the thermal stability and decomposition profile of this compound, a series of established analytical techniques would be required. A proposed workflow for such an investigation is outlined below.

Caption: Proposed experimental workflow for determining the thermal stability and decomposition of a compound.

Methodologies for Key Experiments:

-

Thermogravimetric Analysis (TGA): This would be the primary technique to determine the decomposition temperature range. A typical protocol would involve heating a small, precisely weighed sample of this compound at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and monitoring the mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC would be used to identify thermal transitions such as melting, crystallization, and decomposition. The protocol involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow between them. This can provide information on the enthalpy of decomposition.

-

TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous products evolved during decomposition, the outlet of the TGA instrument would be coupled to a mass spectrometer or an FTIR spectrometer. This would allow for the real-time identification of volatile decomposition fragments.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For a more detailed analysis of both volatile and semi-volatile decomposition products, Py-GC-MS would be employed. A sample would be rapidly heated to its decomposition temperature in the pyrolyzer, and the resulting fragments would be separated by gas chromatography and identified by mass spectrometry.

Logical Relationship for Data Interpretation

The data obtained from the proposed experiments would be interconnected to build a comprehensive understanding of the thermal behavior of this compound.

Caption: Logical flow for interpreting thermal analysis data to assess stability and decomposition pathways.

The Discovery and History of Dimethylphenyl Benzoate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenyl benzoate compounds, a class of aromatic esters, have garnered interest within various chemical and pharmaceutical domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of these compounds. It details the experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and illustrates the fundamental synthetic pathways. This document serves as a core resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The history of dimethylphenyl benzoate compounds is intrinsically linked to the broader development of ester synthesis methodologies in organic chemistry. While a singular "discovery" event for each isomer is not typically documented, their synthesis became feasible with the advent of robust acylation reactions in the late 19th and early 20th centuries. The primary route to these esters is the reaction of a dimethylphenol with benzoyl chloride, a classic example of the Schotten-Baumann reaction conditions. Early investigations into these compounds were often driven by the desire to understand the influence of substituent positioning on the physical and chemical properties of aromatic esters. In recent years, interest has been renewed due to the potential biological activities of substituted phenyl benzoates, including antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities.[1][2]

Synthesis of Dimethylphenyl Benzoate Isomers

The synthesis of various dimethylphenyl benzoate isomers is reliably achieved through the acylation of the corresponding dimethylphenol with benzoyl chloride. A common and effective method involves a Friedel-Crafts-type acylation catalyzed by a Lewis acid, such as anhydrous aluminum chloride, in an inert solvent like dichloromethane.[3][4]

General Experimental Protocol: Synthesis of 3,4-Dimethylphenyl Benzoate

The following protocol for the synthesis of 3,4-dimethylphenyl benzoate is adapted from the literature and serves as a representative example for other isomers.[3][4]

Materials:

-

3,4-Dimethylphenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a solution of anhydrous aluminum chloride (0.40 g, 3.00 mmol) in anhydrous dichloromethane (25 mL), add 3,4-dimethylphenol (0.50 g, 4.10 mmol).

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

Slowly add benzoyl chloride (0.57 g) to the cooled solution.

-

After the complete addition of benzoyl chloride, stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux at 50 °C for 1 hour.

-

Pour the reaction mixture onto 100 g of ice.

-

Extract the crude product with dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent at room temperature to obtain the amorphous product.

-

Recrystallize the product from methanol to obtain colorless crystals.[4]

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of dimethylphenyl benzoates.

Physicochemical Properties and Structural Data

The substitution pattern of the methyl groups on the phenyl ring significantly influences the crystal structure and, consequently, the physical properties of dimethylphenyl benzoate compounds. X-ray crystallography has been a pivotal technique in elucidating these structural nuances.

Tabulated Quantitative Data

The following tables summarize key quantitative data for several dimethylphenyl benzoate isomers, compiled from various crystallographic studies.

Table 1: General Properties of Dimethylphenyl Benzoate Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (K) |

| 2,4-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 226.26 | - |

| 2,5-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 226.26 | - |

| 3,4-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 226.27 | 322 (1)[4] |

Table 2: Crystallographic Data for Dimethylphenyl Benzoate Isomers

| Parameter | 2,4-Dimethylphenyl benzoate[5][6] | 2,5-Dimethylphenyl benzoate[7][8] | 3,4-Dimethylphenyl benzoate[3] |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P-1 |

| a (Å) | 7.9813 (2) | 8.1095 (4) | 6.0293 (4) |

| b (Å) | 14.3260 (3) | 9.8569 (4) | 7.8506 (3) |

| c (Å) | 11.0932 (2) | 15.8805 (10) | 13.1163 (9) |

| α (°) | 90 | 90 | 88.592 (4) |

| β (°) | 94.028 (2) | 105.617 (5) | 77.020 (5) |

| γ (°) | 90 | 90 | 77.680 (4) |

| Volume (ų) | 1265.26 (5) | 1222.54 (11) | 590.87 (6) |

| Z | 4 | 4 | 2 |

| Dihedral Angle between Rings (°) | 80.25 (5) | 87.4 (1) | 52.39 (4) |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of dimethylphenyl benzoate compounds.

Table 3: Spectroscopic Data for 3,4-Dimethylphenyl Benzoate [9]

| Technique | Key Data |

| ¹H NMR | Data acquired on a Varian CFT-20 instrument. |

| ¹³C NMR | Sample sourced from R. Martin, Institut Curie, Paris, France. |

| GC-MS | NIST Number: 287333; Top Peak (m/z): 105. |

| FTIR | Technique: KBr WAFER; Sample sourced from R. MARTIN, INSTITUT CURIE, PARIS, FRANCE. |

Biological Activities and Future Directions

While comprehensive biological activity data for specific dimethylphenyl benzoate isomers are still emerging, studies on related phenyl benzoate compounds have shown promising results. Research has indicated potential antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities for some derivatives.[1] For instance, one study synthesized eight phenyl benzoate compounds and evaluated their bioactivities, with one compound exhibiting stronger antioxidant activity than the Trolox standard.[1] Another investigation of 20 known phenyl benzoates, benzophenones, and xanthones revealed moderate anti-tyrosinase activity for some compounds.[2]